synthesis and biological activity of 1,2-Oxazole-4-carbothioamide
synthesis and biological activity of 1,2-Oxazole-4-carbothioamide
An In-depth Technical Guide to the Synthesis and Biological Activity of 1,2-Oxazole-4-carbothioamide
Authored by a Senior Application Scientist
Disclaimer: The following guide addresses the synthesis and potential biological activity of 1,2-Oxazole-4-carbothioamide. Due to a lack of specific published literature on this exact molecule, this document provides a prospective analysis based on established synthetic methodologies for related isoxazole and carbothioamide compounds, and well-documented structure-activity relationships of these pharmacophores.
Introduction: The Promise of a Hybrid Scaffold
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 1,2-oxazole, or isoxazole, ring is a five-membered heterocycle that has garnered significant attention for its presence in a wide array of pharmacologically active compounds.[1][2] Its structural rigidity, metabolic stability, and capacity for diverse molecular interactions make it a valuable component in the development of novel therapeutics.[3] The isoxazole motif is integral to several clinically approved drugs, highlighting its versatility across different therapeutic areas.[3]
This guide focuses on a specific, yet underexplored, derivative: 1,2-Oxazole-4-carbothioamide . This molecule represents a compelling isosteric modification of the corresponding carboxamide, replacing the carbonyl oxygen with a sulfur atom. This substitution to form a carbothioamide, or thioamide, can profoundly alter the compound's physicochemical properties, including its hydrogen bonding capabilities, nucleophilicity, and metabolic stability.[4] Thioamides are known to be key intermediates in the synthesis of various heterocycles and are found in several biologically active compounds, including anticancer and antimicrobial agents.[5][6][7]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive, prospective framework for the synthesis of 1,2-Oxazole-4-carbothioamide and an informed hypothesis of its potential biological activities.
A Proposed Synthetic Pathway to 1,2-Oxazole-4-carbothioamide
The synthesis of 1,2-Oxazole-4-carbothioamide can be logically approached in a multi-step sequence, commencing with the construction of the core isoxazole ring, followed by functional group manipulations at the 4-position. The proposed pathway leverages well-established and reliable chemical transformations.
The overall synthetic strategy is depicted below:
Caption: Proposed synthetic pathway for 1,2-Oxazole-4-carbothioamide.
2.1. Step 1: Construction of the 1,2-Oxazole Ring
A robust method for the regioselective synthesis of 5-substituted-1,2-oxazole-4-carboxylates involves the reaction of a β-enamino ketoester with hydroxylamine hydrochloride.[8] This approach offers a reliable route to the core heterocyclic structure.
2.2. Step 2: Amidation of the Ester
The conversion of the methyl ester to the primary carboxamide is a standard transformation. This can be achieved by treating the ester with a source of ammonia, such as aqueous or methanolic ammonia, often under pressure or at elevated temperatures to drive the reaction to completion.
2.3. Step 3: Thionation of the Carboxamide
The final and key transformation is the thionation of the carboxamide to the desired carbothioamide. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a mild and highly effective reagent for this purpose, typically offering good yields and compatibility with a wide range of functional groups.[9][10][11] The reaction proceeds via a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond as the driving force.[11]
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the proposed synthesis.
Protocol 3.1: Synthesis of Methyl 1,2-oxazole-4-carboxylate
-
Materials:
-
Appropriate β-enamino ketoester precursor
-
Hydroxylamine hydrochloride
-
Anhydrous ethanol
-
Sodium acetate
-
-
Procedure:
-
To a solution of the β-enamino ketoester (1.0 eq) in anhydrous ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford methyl 1,2-oxazole-4-carboxylate.
-
Protocol 3.2: Synthesis of 1,2-Oxazole-4-carboxamide
-
Materials:
-
Methyl 1,2-oxazole-4-carboxylate
-
Saturated solution of ammonia in methanol
-
-
Procedure:
-
Dissolve methyl 1,2-oxazole-4-carboxylate (1.0 eq) in a saturated solution of ammonia in methanol in a sealed pressure vessel.
-
Heat the mixture at a temperature between 60-80°C and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1,2-Oxazole-4-carboxamide.
-
Protocol 3.3: Synthesis of 1,2-Oxazole-4-carbothioamide
-
Materials:
-
1,2-Oxazole-4-carboxamide
-
Lawesson's reagent
-
Anhydrous tetrahydrofuran (THF) or toluene
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1,2-Oxazole-4-carboxamide (1.0 eq) in anhydrous THF.
-
Add Lawesson's reagent (0.5-0.6 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.[12]
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude residue should be subjected to a thorough aqueous work-up by partitioning between an organic solvent (e.g., ethyl acetate) and water to remove phosphorus byproducts.[12]
-
Purify the crude product by silica gel column chromatography to obtain 1,2-Oxazole-4-carbothioamide.
-
Potential Biological Activity and Structure-Activity Relationships
The biological profile of 1,2-Oxazole-4-carbothioamide can be hypothesized by considering the known activities of its constituent pharmacophores.
4.1. Biological Landscape of Isoxazole Derivatives
The isoxazole scaffold is a versatile platform that has been incorporated into compounds with a broad spectrum of biological activities.[1]
| Biological Activity | Examples and Notes |
| Anticancer | Isoxazole derivatives have shown potent cytotoxic activity against various cancer cell lines. The substitution pattern on the isoxazole ring and any attached aryl groups significantly influences potency.[1] |
| Anti-inflammatory | Certain isoxazole-containing compounds act as inhibitors of inflammatory enzymes like cyclooxygenase (COX). |
| Antimicrobial | The isoxazole nucleus is present in some antibacterial and antifungal agents.[1] |
| Antiviral | Recent studies have explored isoxazole-based small molecules as inhibitors of viral replication, including for viruses like Zika.[13] |
Structure-activity relationship (SAR) studies on isoxazole derivatives have revealed that the nature and position of substituents on the ring are critical for biological activity.[2][3] For instance, the presence of specific aryl groups with electron-withdrawing or donating substituents can modulate the interaction with biological targets.[1]
4.2. The Role of the Carbothioamide Moiety
The carbothioamide group is a known pharmacophore that can impart a range of biological effects. Thiosemicarbazones, which contain a similar structural motif, have been extensively studied for their antibacterial, antiviral, and anticancer properties.[5] The anticancer potential is often attributed to the conjugated =N-HN-C=S system.[5] Carbothioamide derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase and 15-lipoxygenase.[5][14]
4.3. Hypothesized Activity of 1,2-Oxazole-4-carbothioamide
Given the established activities of both the isoxazole and carbothioamide moieties, 1,2-Oxazole-4-carbothioamide is a promising candidate for screening in several therapeutic areas, particularly as an anticancer agent . The planar isoxazole ring combined with the sulfur-containing carbothioamide group could facilitate interactions with various biological targets, such as protein kinases or DNA.
A potential mechanism of action could involve the inhibition of a key cellular signaling pathway implicated in cancer progression.
Caption: A potential mechanism of action for 1,2-Oxazole-4-carbothioamide.
Conclusion and Future Directions
This technical guide has outlined a plausible and experimentally grounded pathway for the synthesis of the novel compound 1,2-Oxazole-4-carbothioamide. By leveraging established methodologies for isoxazole ring formation and amide thionation, this molecule should be readily accessible for further investigation.
The analysis of the constituent pharmacophores suggests that 1,2-Oxazole-4-carbothioamide holds significant potential as a biologically active molecule, particularly in the realm of oncology. The next logical steps for the scientific community are the execution of the proposed synthesis, rigorous characterization of the final compound, and its comprehensive evaluation in a battery of biological assays to validate the hypothesized activities. The exploration of this and related derivatives could pave the way for the discovery of new therapeutic agents with novel mechanisms of action.
References
-
Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Structure–activity relationship of isoxazole derivatives. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC. (n.d.). Retrieved from [Link]
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH. (n.d.). Retrieved from [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. (2023). Retrieved from [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PubMed Central. (n.d.). Retrieved from [Link]
-
Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli - ResearchGate. (n.d.). Retrieved from [Link]
-
Lawesson's reagent - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - NIH. (2022). Retrieved from [Link]
-
Thionation of amides using Lawessons reagent - ChemSpider Synthetic Pages. (n.d.). Retrieved from [Link]
-
Thionation using fluorous Lawesson's reagent - PubMed - NIH. (2006). Retrieved from [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). Retrieved from [Link]
-
Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - ResearchGate. (2022). Retrieved from [Link]
-
(PDF) Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors (2022) | Pervaiz Ali Channar | 5 Citations - SciSpace. (n.d.). Retrieved from [Link]
-
Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies | ACS Omega. (2022). Retrieved from [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis - ChemRxiv. (n.d.). Retrieved from [Link]
-
Thioamide synthesis by thionation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2022). Retrieved from [Link]
-
Synthetic approaches for oxazole derivatives: A review - ResearchGate. (2021). Retrieved from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lawesson's Reagent [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
